molecular formula C11H10O4 B14302123 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- CAS No. 112211-59-3

1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-

Cat. No.: B14302123
CAS No.: 112211-59-3
M. Wt: 206.19 g/mol
InChI Key: NSUGAUYXDYCFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- is a chemical compound with the molecular formula C11H10O4. It is known for its applications in various fields, including synthetic organic chemistry and industrial processes. This compound is characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a propanedione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- typically involves the acetylation of 1,2-propanedione with 4-hydroxyacetophenone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition, DNA interaction, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2-propanedione: Similar structure but lacks the acetyloxy group.

    Benzoylacetone: Contains a benzoyl group instead of the acetyloxy group.

    Acetylbenzoyl: Another related compound with different functional groups.

Uniqueness

1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various chemical transformations and applications in different fields.

Properties

CAS No.

112211-59-3

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

[4-(2-oxopropanoyl)phenyl] acetate

InChI

InChI=1S/C11H10O4/c1-7(12)11(14)9-3-5-10(6-4-9)15-8(2)13/h3-6H,1-2H3

InChI Key

NSUGAUYXDYCFCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.